molecular formula C21H20Cl2N2O2 B6508483 6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 849528-72-9

6-chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Cat. No.: B6508483
CAS No.: 849528-72-9
M. Wt: 403.3 g/mol
InChI Key: QXJFRORCVSYWMB-UHFFFAOYSA-N
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Description

6-Chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine moiety substituted with a 3-chlorophenyl group. Its molecular formula is C21H19Cl2N2O2, with a molecular weight of 402.30 g/mol.

Properties

IUPAC Name

6-chloro-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O2/c1-14-9-20-18(12-19(14)23)15(10-21(26)27-20)13-24-5-7-25(8-6-24)17-4-2-3-16(22)11-17/h2-4,9-12H,5-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJFRORCVSYWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chromenone Core Modifications

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
6-Chloro-4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one Cl (6), CH3 (7) C21H19Cl2N2O2 402.30 Reference compound
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one OH (6), CH3 (7) C21H21ClN2O3 384.86 Hydroxyl group at position 6 enhances polarity
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one Cl (6), CH3 (7), CH3 (piperazine) C17H20ClN2O2 337.81 Methyl group on piperazine reduces steric bulk

Key Findings :

  • Methylation of the piperazine nitrogen (as in the third compound) simplifies the structure but may reduce receptor affinity due to decreased aromatic interactions .

Piperazine/Benzyl Substituent Variations

Compound Name Substituents on Piperazine/Benzyl Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
4-({4-[(3-Chlorophenyl)methyl]piperazin-1-yl}methyl)-6-ethyl-2H-chromen-2-one CH2(3-ClC6H4) (piperazine), C2H5 (6) C22H22ClN2O2 394.88 Ethyl group at position 6 increases lipophilicity
3-(4-Chlorophenyl)-7-{2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy}-2-methyl-4H-chromen-4-one 4-ClC6H4 (3), HOCH2CH2 (piperazine) C25H26ClN2O4 469.94 Hydroxyethyl group improves solubility
4-[3-[4-(2-Chloro-benzyl)-piperazin-1-yl]-propoxy]-7-methoxy-3-phenyl-chromen-2-one 2-ClC6H4CH2 (piperazine), OCH3 (7) C29H28ClN2O4 511.00 Methoxy and propoxy chains extend half-life

Key Findings :

  • Ethyl substitution at position 6 (as in the first compound) increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .
  • Hydroxyethyl-piperazine derivatives (e.g., second compound) exhibit higher solubility, making them preferable for aqueous formulations .
  • Chlorine position on the benzyl group (e.g., 2-Cl vs. 3-Cl) influences steric and electronic interactions with target receptors .

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